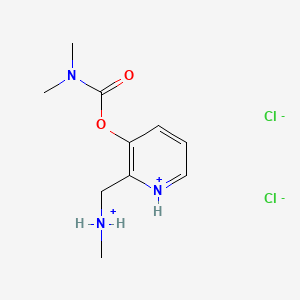![molecular formula C31H56O10S2 B13787941 [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and a sulfooxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the hydrocarbon chain with hydroxyl groups. This can be achieved through the reduction of corresponding ketones or aldehydes. The sulfooxyphenyl group is then introduced through a sulfonation reaction, where phenol derivatives are treated with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where phenol derivatives are continuously reacted with sulfonating agents in reactors designed to handle high temperatures and pressures. The hydrocarbon chain is synthesized separately and then coupled with the sulfooxyphenyl group through esterification or similar reactions.
Análisis De Reacciones Químicas
Types of Reactions
[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfooxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as halogenated compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its long hydrocarbon chain and sulfooxyphenyl group may interact with cell membranes or proteins, influencing various biological functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for use in various products, from cosmetics to pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate involves its interaction with specific molecular targets. The sulfooxyphenyl group may bind to enzymes or receptors, modulating their activity. The long hydrocarbon chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(16,17-Dihydroxypentacosyl)-5-hydroxyphenyl] hydrogen sulfate
- [3-(16,17-Dihydroxypentacosyl)-5-methoxyphenyl] hydrogen sulfate
- [3-(16,17-Dihydroxypentacosyl)-5-chlorophenyl] hydrogen sulfate
Uniqueness
Compared to similar compounds, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate stands out due to its sulfooxy group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it a valuable tool in various scientific applications.
Propiedades
Fórmula molecular |
C31H56O10S2 |
|---|---|
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
[3-(16,17-dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C31H56O10S2/c1-2-3-4-5-16-19-22-30(32)31(33)23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-27-24-28(40-42(34,35)36)26-29(25-27)41-43(37,38)39/h24-26,30-33H,2-23H2,1H3,(H,34,35,36)(H,37,38,39) |
Clave InChI |
GPSLWQJTXBWLTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


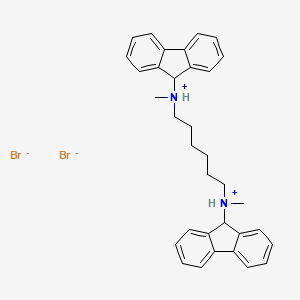
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

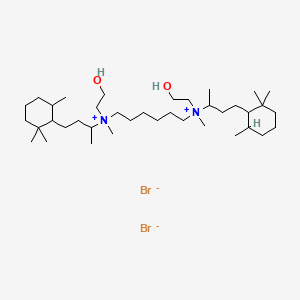
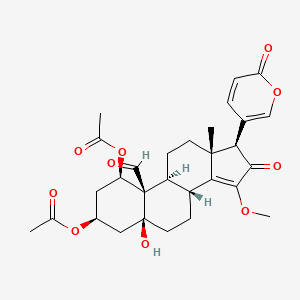
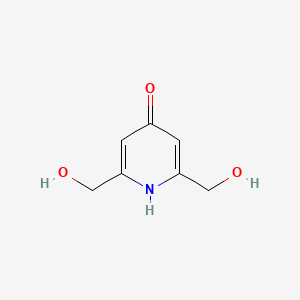
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

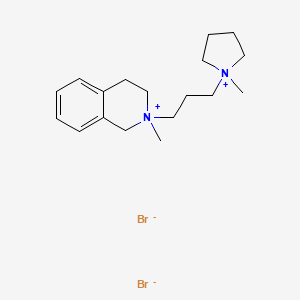
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
